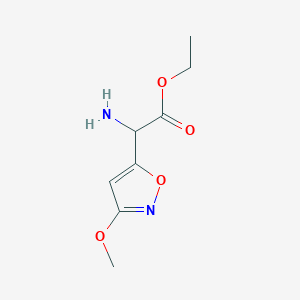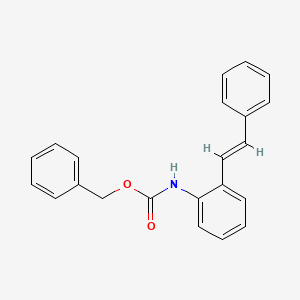
1,1'-(1,3-Phenylene)diisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,3-Phenylene)diisoquinoline is a chemical compound with the molecular formula C24H16N2. It consists of two isoquinoline units connected by a 1,3-phenylene bridge. Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse chemical properties and applications .
Synthetic Routes and Reaction Conditions:
From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods: Industrial production methods for 1,1’-(1,3-Phenylene)diisoquinoline typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity.
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Mild reduction of isoquinoline with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: N-oxides, pyridine-3,4-dicarboxylic acid.
Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.
Substitution: Substituted isoquinolines at specific positions.
科学的研究の応用
1,1’-(1,3-Phenylene)diisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1,1’-(1,3-Phenylene)diisoquinoline exerts its effects involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspase-8, caspase-3, and p53 pathways.
Molecular Targets: Mucin 1 (MUC1) has been identified as a molecular target in gastric cancer cells, where the compound disrupts mitochondrial membrane potential and induces autophagy.
Similar Compounds:
Quinoline: A heterocyclic aromatic organic compound with a similar structure but different reactivity and applications.
Isoquinoline: The parent compound of 1,1’-(1,3-Phenylene)diisoquinoline, known for its stability and diverse chemical properties.
Uniqueness: 1,1’-(1,3-Phenylene)diisoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential anticancer activity make it a valuable compound in scientific research and industrial applications .
特性
| 160603-05-4 | |
分子式 |
C24H16N2 |
分子量 |
332.4 g/mol |
IUPAC名 |
1-(3-isoquinolin-1-ylphenyl)isoquinoline |
InChI |
InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-25-23(21)19-8-5-9-20(16-19)24-22-11-4-2-7-18(22)13-15-26-24/h1-16H |
InChIキー |
ZXUBBXHGUTZRAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)C4=NC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)

![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)
